molecular formula C8H4BrNO2S B3330268 6-Bromo-2H-benzo[e][1,3]thiazine-2,4(3H)-dione CAS No. 67963-80-8

6-Bromo-2H-benzo[e][1,3]thiazine-2,4(3H)-dione

Cat. No. B3330268
CAS RN: 67963-80-8
M. Wt: 258.09 g/mol
InChI Key: NZUZYCWJGHCPSJ-UHFFFAOYSA-N
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Description

6-Bromo-2H-benzo[e][1,3]thiazine-2,4(3H)-dione is a chemical compound that belongs to the class of heterocyclic compounds known as benzothiadiazines . Benzothiadiazines are characterized by a benzene ring fused with a six-membered thiazine ring containing nitrogen and sulfur atoms . The biological activities of benzothiadiazines, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .


Synthesis Analysis

The synthesis of benzothiadiazines has been a subject of interest for many researchers. For instance, a series of novel 3- (1H-benzo [d]imidazol-2-yl)-3,4-dihydro-2H-benzo [e] [1,3] oxazine analogues were synthesized through a two-step synthetic protocol . Another study reported the synthesis of 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones through a one-step reaction of differently substituted 2-aminobenzenethiols and 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones .


Molecular Structure Analysis

The molecular structure of benzothiadiazines is characterized by a benzene ring fused with a six-membered thiazine ring containing nitrogen and sulfur atoms . The functional groups attached to the ring, such as a halo group at the 7 and 8 positions of the ring, are responsible for the activity of benzothiadiazines .


Chemical Reactions Analysis

Benzothiadiazines have been used as catalysts in various chemical reactions. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide was successfully applied for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .

Mechanism of Action

The mechanism of action of benzothiadiazines is often related to their biological activities. For instance, they have been reported to exhibit antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more . The functional groups attached to the benzothiadiazine ring are responsible for these activities .

Future Directions

The future directions in the research of benzothiadiazines could involve the exploration of their various biological activities and the development of new synthetic methods. The study of structural–activity relationships may also receive a boost with the advent of computerized molecular graphics .

properties

IUPAC Name

6-bromo-1,3-benzothiazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUZYCWJGHCPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2H-benzo[e][1,3]thiazine-2,4(3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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